molecular formula C12H11N B14110961 2-Ethenylnaphthalen-1-amine

2-Ethenylnaphthalen-1-amine

Cat. No.: B14110961
M. Wt: 169.22 g/mol
InChI Key: XTMBVZMVERZRJU-UHFFFAOYSA-N
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Description

2-Ethenylnaphthalen-1-amine is an organic compound that belongs to the class of naphthylamines It consists of a naphthalene ring system with an ethylene group and an amine group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenylnaphthalen-1-amine typically involves the reaction of naphthalene derivatives with ethylene and amine groups. One common method is the alkylation of naphthalene with ethylene followed by amination. The reaction conditions often include the use of catalysts such as palladium or nickel to facilitate the alkylation process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Ethenylnaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various naphthylamine derivatives, which can have different functional groups attached to the naphthalene ring system. These derivatives can exhibit unique chemical and physical properties, making them useful in different applications .

Scientific Research Applications

2-Ethenylnaphthalen-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethenylnaphthalen-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can affect the compound’s binding affinity and specificity for different targets, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    1-Naphthylamine: Similar in structure but lacks the ethylene group.

    2-Naphthylamine: Similar in structure but with the amine group attached at a different position.

    Naphthalene: The parent compound without any substituents.

Uniqueness

2-Ethenylnaphthalen-1-amine is unique due to the presence of both an ethylene group and an amine group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and form diverse derivatives further enhances its utility in research and industry .

Properties

Molecular Formula

C12H11N

Molecular Weight

169.22 g/mol

IUPAC Name

2-ethenylnaphthalen-1-amine

InChI

InChI=1S/C12H11N/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h2-8H,1,13H2

InChI Key

XTMBVZMVERZRJU-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C2=CC=CC=C2C=C1)N

Origin of Product

United States

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